Product packaging for BIG ET-1 (1-38) (HUMAN)(Cat. No.:CAS No. 120796-97-6)

BIG ET-1 (1-38) (HUMAN)

Cat. No.: B1149595
CAS No.: 120796-97-6
M. Wt: 4282.87
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Description

Overview of the Endothelin Peptide Family

The endothelin family consists of three distinct 21-amino acid peptides: Endothelin-1 (B181129) (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3). portlandpress.comrndsystems.com Each is encoded by a separate gene and possesses a unique structure characterized by two intramolecular disulfide bonds, which are essential for their biological activity. portlandpress.comrndsystems.com While all are involved in regulating vascular tone, ET-1 is the most extensively studied and is the predominant isoform in the human cardiovascular system. rndsystems.comfu-berlin.dewalshmedicalmedia.com Endothelins exert their effects by binding to two G protein-coupled receptor subtypes, the Endothelin A (ETA) and Endothelin B (ETB) receptors, which are distributed throughout various tissues. nih.govcvphysiology.com

Biosynthetic Pathway of Endothelin-1 (ET-1)

The synthesis of ET-1 is a highly regulated, multi-step process that begins at the level of gene transcription and proceeds through several post-translational modifications. nih.govmdpi.com

Preproendothelin-1 as the Primary Precursor (212 amino acids)

The journey to active ET-1 begins with the transcription of the EDN1 gene, which encodes a 212-amino acid precursor protein known as preproendothelin-1 (preproET-1). mdpi.comnih.govnih.gov This initial polypeptide contains a signal sequence that directs it into the secretory pathway. unige.ch Following the removal of this signal peptide within the endoplasmic reticulum, the resulting protein is termed proendothelin-1 (proET-1). unige.ch

Furin-type Proprotein Convertase Cleavage to BIG ET-1 (1-38) (Human)

Within the trans-Golgi network, proET-1 undergoes crucial proteolytic cleavage by a furin-type proprotein convertase. mdpi.comnih.govnih.gov Furin, a calcium-dependent serine endoprotease, recognizes and cleaves at specific pairs of basic amino acids on the precursor protein. nih.govwikipedia.org This enzymatic action liberates the 38-amino acid intermediate peptide, BIG ET-1 (1-38). mdpi.comnih.govresearchgate.net This step is a critical control point in the endothelin biosynthetic pathway. nih.gov

Role of Endothelin Converting Enzymes (ECEs) in Mature ET-1 Formation from BIG ET-1 (1-38)

BIG ET-1 (1-38) is itself biologically inactive and must be further processed to yield the potent vasoconstrictor, ET-1. nih.govahajournals.org This conversion is primarily mediated by a family of membrane-bound metalloproteases known as endothelin-converting enzymes (ECEs). rndsystems.comcvphysiology.comahajournals.org ECEs specifically cleave the Trp-Val bond at position 21-22 of the BIG ET-1 (1-38) peptide, releasing the mature 21-amino acid ET-1. ahajournals.org ECEs are found on the surface of endothelial cells and within intracellular vesicles, allowing for both intracellular and extracellular conversion of BIG ET-1. ahajournals.org

Alternative Proteolytic Processing Pathways of BIG ET-1 (1-38)

While ECE-mediated cleavage is the principal pathway for ET-1 production, alternative processing mechanisms for BIG ET-1 (1-38) have been identified, adding another layer of complexity to the regulation of the endothelin system. nih.govahajournals.org

One notable alternative pathway involves the enzyme chymase, a serine protease found predominantly in mast cells. mdpi.comnih.govahajournals.org Chymase can cleave BIG ET-1 (1-38) at the Tyr31-Gly32 bond, resulting in the formation of a 31-amino acid peptide, ET-1 (1-31). portlandpress.comrndsystems.commdpi.comnih.govresearchgate.netresearchgate.net This intermediate, ET-1 (1-31), can then be further processed by neprilysin (NEP) to generate the mature ET-1 (1-21). mdpi.comnih.govnih.gov This chymase-dependent pathway may be of particular relevance in certain tissues and pathological conditions. nih.govochsnerjournal.org

Matrix Metalloproteinase-2 (MMP-2) Cleavage to ET-1 (1-32)

While the primary conversion of BIG ET-1 to the 21-amino acid ET-1 is mediated by endothelin-converting enzymes (ECEs), alternative processing pathways exist. One such pathway involves Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A. ahajournals.orgnih.gov Research has demonstrated that MMP-2 can cleave the Gly32-Leu33 bond within the BIG ET-1 (1-38) sequence. ahajournals.orgnih.gov This cleavage results in the generation of a novel 32-amino acid peptide, ET-1 (1-32). ahajournals.orgahajournals.org

Neutral Endopeptidase (NEP) Involvement

Neutral Endopeptidase (NEP), also known as neprilysin or EC 3.4.24.11, is a membrane-bound zinc metalloprotease that plays a complex role in the metabolism of various vasoactive peptides. nih.govahajournals.org Its involvement with the endothelin system is multifaceted. NEP is known to degrade the active ET-1 peptide, thereby contributing to its clearance. nih.govahajournals.org

However, the interaction between NEP and BIG ET-1 is more nuanced. While some studies have investigated whether NEP can directly convert BIG ET-1 to the active ET-1 (1-21), in vitro experiments with recombinant NEP did not show the formation of intact ET-1 from BIG ET-1. nih.gov Instead, NEP was found to degrade BIG ET-1, although at a much slower rate than its degradation of ET-1. nih.gov This degradation of BIG ET-1 by NEP can be suppressed by inhibitors such as phosphoramidon (B1677721). nih.gov

Position of BIG ET-1 (1-38) (Human) as a Stable Precursor in Research

The relatively short half-life of ET-1 in plasma, often less than a minute, presents challenges for its direct measurement as a reliable indicator of endothelin system activation. alpco.com In contrast, BIG ET-1 (1-38) exhibits a significantly longer plasma half-life, with an initial phase of approximately 6.6 minutes and a late phase of 23 minutes in humans. nih.gov This greater stability makes BIG ET-1 a more robust and practical analyte for clinical and research purposes. alpco.comnih.gov

Because BIG ET-1 is produced in equimolar amounts to ET-1, its plasma concentration is considered a reliable surrogate marker for the secretory activity of the ET-1 system. alpco.comnih.gov Consequently, measuring BIG ET-1 levels has become a widely used approach to evaluate the activation of the endothelin system in various pathological conditions, including cardiovascular diseases like heart failure and coronary artery disease. alpco.comfrontiersin.org The use of BIG ET-1 as a clinical marker is further supported by its association with disease severity and prognosis in several studies. nih.govfrontiersin.org

Historical Context and Evolution of Research on the Endothelin System

The discovery of endothelin in 1988 marked a significant milestone in cardiovascular research. nih.gov Initially isolated from the conditioned medium of cultured endothelial cells, ET-1 was identified as a potent vasoconstrictor peptide. nih.gov This discovery spurred a wave of research into the endothelin system.

The subsequent years saw the cloning of ET isoforms, their receptors (ETA and ETB), and the endothelin-converting enzymes (ECEs). nih.govencyclopedia.pub This molecular groundwork paved the way for a deeper understanding of the physiological and pathophysiological roles of endothelins. nih.gov A vast body of research, now encompassing over 30,000 scientific articles, has elucidated the involvement of the endothelin system in a wide range of biological processes beyond vasoconstriction, including cell proliferation, fibrosis, and inflammation. ahajournals.orgcdnsciencepub.com

The recognition of the endothelin system's critical role in various diseases, particularly cardiovascular disorders like pulmonary arterial hypertension, led to the rapid development of therapeutic agents. nih.govahajournals.org Endothelin receptor antagonists (ERAs) emerged as a new class of drugs, with the first, bosentan, receiving FDA approval in 2001. encyclopedia.pub The journey of endothelin research, from the initial discovery of a potent vasoconstrictor to the development of targeted therapies, exemplifies a remarkable trajectory of translational science over the past three decades. ahajournals.org

Properties

CAS No.

120796-97-6

Molecular Formula

C189H282N48O56S5

Molecular Weight

4282.87

Origin of Product

United States

Molecular and Cellular Mechanisms Involving Big Et 1 1 38 Human

Gene Expression and Transcriptional Regulation of Preproendothelin-1 (Edn1)

The synthesis of BIG ET-1 begins with the transcription of the Edn1 gene, which encodes the precursor protein, preproendothelin-1. ahajournals.orgnih.gov This gene, in humans, consists of five exons spread across approximately 6.8 kilobases of genomic DNA. ahajournals.orgmdc-berlin.de Transcription yields an mRNA that is translated into the 212-amino acid preproET-1. ahajournals.orgnih.gov The regulation of Edn1 transcription is a complex process, governed by a variety of transcription factors and cellular stimuli, ensuring that the production of endothelins is tightly controlled. ahajournals.orgnih.gov

Regulatory Elements and Transcription Factors

The promoter region of the Edn1 gene is highly conserved among mammals and contains several crucial cis-acting regulatory elements that serve as binding sites for various transcription factors. ahajournals.org These interactions are essential for both basal and induced expression of the gene.

Key transcription factors and their corresponding binding sites include:

Activator Protein-1 (AP-1): A binding site for AP-1, located at position -108, is critical for the genomic response to growth factors, cytokines, and other proinflammatory signals. ahajournals.org The AP-1 complex, a heterodimer typically composed of proteins from the c-Fos and c-Jun families, is a potent inducer of Edn1 transcription. ahajournals.orgmdc-berlin.deahajournals.org Mutational analyses have shown that this site is necessary for basal transcription in endothelial cells. ahajournals.org

GATA-2: This transcription factor binds to a GATA site near the AP-1 element and appears to be the primary GATA factor regulating Edn1 expression. ahajournals.org Research indicates a cooperative and synergistic interaction between GATA-2 and the AP-1 complex, which significantly enhances the transcriptional activity of the Edn1 promoter. ahajournals.orgahajournals.org This interaction is so potent that GATA-2 can potentiate AP-1's action even if the GATA site is deleted, and vice versa. ahajournals.org

Hypoxia-Inducible Factor-1 (HIF-1): Under hypoxic conditions, HIF-1 plays a significant role in upregulating Edn1 expression. nih.govnih.gov Binding studies have confirmed physical associations between HIF-1, GATA-2, and AP-1 factors, suggesting the formation of a complex that mediates the response to hypoxia. ahajournals.org

c-fos and c-jun: As components of the AP-1 complex, both c-Fos and c-Jun are recruited to the AP-1 binding site in the Edn1 promoter. ahajournals.orgahajournals.org Their expression and activation are often stimulated by phorbol esters and other signals that activate protein kinase C (PKC). ahajournals.orgmdc-berlin.de

Other Factors: The Edn1 promoter also contains a CAAT box, which is particularly important for induced transcription in response to hypoxia, and an E-box motif that can bind transcription factors like c-Myc. ahajournals.org

Table 1: Key Transcription Factors Regulating Edn1 Gene Expression

Transcription Factor Binding Site/Element Role in Edn1 Transcription
AP-1 (c-fos/c-jun) AP-1 site at -108 bp Mediates response to growth factors, cytokines; crucial for basal and induced transcription. ahajournals.orgahajournals.org
GATA-2 GATA site Cooperates with AP-1 for synergistic activation of transcription. ahajournals.orgahajournals.org
HIF-1 Hypoxia Response Element (HRE) Mediates transcriptional upregulation in response to hypoxia. nih.govahajournals.org
c-Myc E-box motif Binds to the promoter and can either activate or repress transcription depending on its concentration. ahajournals.org

Influence of Cellular Environment and Stressors on Edn1 Transcription

The rate of Edn1 gene transcription is highly responsive to the cellular environment and a wide array of physiological and pathological stressors. These stimuli activate intracellular signaling pathways that converge on the transcription factors bound to the Edn1 promoter. ahajournals.org

Major stressors and signaling molecules influencing Edn1 transcription:

Hypoxia: Low oxygen tension is a potent stimulus for Edn1 transcription, primarily mediated by HIF-1. ahajournals.orgnih.gov This response is critical in vascular physiology and pathology.

Oxidative Stress: The generation of reactive oxygen species can increase Edn1 mRNA levels. ahajournals.org S-glutathionylation of the GAPDH protein, which occurs during oxidative stress, prevents it from binding to and destabilizing Edn1 mRNA, leading to increased expression. ahajournals.org

Thrombin: This coagulation factor strongly stimulates Edn1 transcription, often through a PKC-dependent activation of the AP-1 complex. ahajournals.orgnih.gov

Angiotensin II: A key component of the renin-angiotensin system, Angiotensin II, induces Edn1 expression by activating the AP-1 complex. ahajournals.orgencyclopedia.pub This link between the two powerful vasoconstrictor systems has significant implications for cardiovascular diseases. nih.gov

Cytokines and Growth Factors: Various cytokines and growth factors, such as transforming growth factor-β (TGF-β), tumor necrosis factor-α (TNF-α), and interleukins, stimulate Edn1 synthesis. ahajournals.orgnih.gov TGF-β, for instance, induces transcription through the synergistic action of AP-1 and Smad proteins. ahajournals.org

Table 2: Influence of Cellular Stressors on Edn1 Transcription

Stressor/Stimulus Primary Mediator(s) Effect on Edn1 Transcription
Hypoxia HIF-1 Upregulation ahajournals.orgnih.gov
Oxidative Stress Reactive Oxygen Species Upregulation ahajournals.orgnih.gov
Thrombin Protein Kinase C, AP-1 Upregulation ahajournals.orgnih.gov
Angiotensin II AP-1 Upregulation ahajournals.org
Cytokines (e.g., TGF-β, TNF-α) AP-1, Smad proteins Upregulation ahajournals.orgnih.gov

Post-Translational Processing and Activation of BIG ET-1 (1-38) (HUMAN)

Following translation, the 212-amino acid preproET-1 undergoes sequential proteolytic processing to become the biologically active ET-1. ahajournals.orgportlandpress.com A 17-amino acid signal peptide is cleaved, and the resulting proendothelin-1 is then processed by furin-like proteases within the secretory pathway to yield the 38-amino acid intermediate, BIG ET-1 (1-38). ahajournals.orgsigmaaldrich.comnih.gov This intermediate is the substrate for a final cleavage step that produces the 21-amino acid mature ET-1 and a C-terminal fragment. portlandpress.comsigmaaldrich.com This final conversion is a critical regulatory point and is carried out by several enzymes, most notably the endothelin-converting enzymes (ECEs). nih.gov

Subcellular Localization of Processing Enzymes

The conversion of BIG ET-1 to active peptides occurs in various subcellular locations, depending on the specific enzyme involved. This spatial distribution allows for precise control over where active ET-1 is generated.

Endothelin-Converting Enzymes (ECEs): ECE-1, a key enzyme in this process, is a membrane-bound metalloprotease. It has been localized to the cell surface (plasma membrane) as well as to intracellular vesicles, including the trans-Golgi network and endosomes. ahajournals.orgsigmaaldrich.com This allows for both intracellular and extracellular conversion of BIG ET-1. ahajournals.org ECE-2, another isoform, is optimally active at an acidic pH and is found primarily in intracellular compartments, suggesting a role in the processing of neuroendocrine precursors.

Chymase: This serine protease is famously stored in the secretory granules of mast cells and released upon degranulation, enabling extracellular processing of BIG ET-1. sigmaaldrich.com However, chymase has also been identified in other cell types, including endothelial cells and fibroblasts, and evidence suggests it can also function intracellularly. ahajournals.org Chymase can cleave BIG ET-1 at the Tyr31-Gly32 bond to form ET-1(1-31). sigmaaldrich.com

Matrix Metalloproteinase-2 (MMP-2): MMP-2 (gelatinase A) is typically known as a secreted enzyme that degrades extracellular matrix components. ahajournals.orgmdc-berlin.de However, it can also cleave BIG ET-1 at the Gly32-Leu33 bond to produce a novel, highly potent vasoconstrictor, ET-1(1-32). ahajournals.orgnih.gov This conversion can occur extracellularly. While MMP-2 is secreted, it has also been found in various intracellular locations, including the cytosol, mitochondria, and nucleus, suggesting the potential for intracellular functions beyond matrix remodeling. mdc-berlin.denih.gov

Table 3: Subcellular Localization of BIG ET-1 Processing Enzymes

Enzyme Primary Subcellular Localization(s)
ECE-1 Plasma membrane, trans-Golgi network, endosomes ahajournals.orgsigmaaldrich.com
ECE-2 Intracellular compartments (acidic pH optimum)
Chymase Secretory granules (mast cells), extracellular space; also found in endothelial cells and fibroblasts ahajournals.org
MMP-2 Secreted (extracellular space); also found intracellularly (cytosol, mitochondria, nucleus) ahajournals.orgmdc-berlin.denih.gov

Regulation of ECE Isoforms and Activity

The activity of ECEs is regulated at multiple levels. In humans, a single ECE1 gene produces four distinct isoforms (ECE-1a, -1b, -1c, and -1d) through the use of alternative promoters. sigmaaldrich.com These isoforms share an identical extracellular catalytic domain but possess unique N-terminal cytoplasmic tails. sigmaaldrich.com

This structural difference dictates their subcellular targeting:

ECE-1a and ECE-1c are predominantly found at the plasma membrane. sigmaaldrich.com

ECE-1b and ECE-1d are retained intracellularly, with ECE-1b localizing to late endosomes/multivesicular bodies and ECE-1d to recycling endosomes. sigmaaldrich.com

A key regulatory mechanism is the formation of heterodimers between isoforms. sigmaaldrich.com For example, when the plasma membrane-bound ECE-1a interacts with the intracellular ECE-1b, the complex is retained inside the cell. sigmaaldrich.com The targeting signal of ECE-1b is dominant, effectively modulating the localization and reducing the extracellular activity of the other isoform. sigmaaldrich.com This heterodimerization acts as a sophisticated control system for regulating where and how much BIG ET-1 is converted to ET-1 on the cell surface.

Endothelin Receptor Biology Relevant to BIG ET-1 (1-38) (HUMAN)

BIG ET-1 itself is a precursor peptide with significantly less biological activity compared to its cleaved product, ET-1. The potent physiological effects of the endothelin system are mediated upon the conversion of BIG ET-1 to ET-1, which then binds to two main types of G-protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. ahajournals.org The biology of these receptors is therefore directly relevant to the function of BIG ET-1.

ETA Receptors: These receptors are located predominantly on vascular smooth muscle cells. nih.gov The binding of ET-1 to ETA receptors activates phospholipase C, leading to an increase in intracellular calcium. ahajournals.orgsigmaaldrich.com This signaling cascade results in profound and long-lasting vasoconstriction and also promotes cell proliferation. sigmaaldrich.com

ETB Receptors: These receptors have a more diverse localization. They are found on vascular endothelial cells and also on vascular smooth muscle cells. nih.gov

On endothelial cells , activation of ETB receptors by ET-1 stimulates the release of vasodilators, namely nitric oxide (NO) and prostacyclin. This function counteracts the vasoconstrictor effects mediated by ETA receptors. ahajournals.orgsigmaaldrich.com

On vascular smooth muscle cells , ETB receptors, like ETA receptors, mediate vasoconstriction. nih.gov

ETB receptors are also involved in the clearance of circulating ET-1 from the bloodstream. sigmaaldrich.com

While BIG ET-1 has a low affinity for these receptors, its conversion by enzymes like MMP-2 can yield alternative active peptides, such as ET-1(1-32), which is a potent vasoconstrictor and is thought to exert its effects through these same receptors. ahajournals.orgnih.gov Therefore, the processing of BIG ET-1 by different enzymes can lead to the generation of ligands that activate the endothelin receptors, initiating a cascade of downstream physiological effects.

Endothelin Receptor Subtypes (ETA and ETB) and Their Distribution

Mature ET-1, derived from Big ET-1, exerts its effects by binding to two distinct G protein-coupled receptor subtypes: the Endothelin A (ETA) receptor and the Endothelin B (ETB) receptor. mdpi.comahajournals.org These receptors exhibit a wide and varied distribution throughout the body, which accounts for the diverse physiological roles of the endothelin system.

ETA Receptors: Primarily located on vascular smooth muscle cells, ETA receptors are the main mediators of the vasoconstrictive and proliferative effects of ET-1. ahajournals.orgahajournals.org Their activation leads to a sustained increase in blood pressure.

ETB Receptors: These receptors are found on both vascular endothelial cells and smooth muscle cells. mdpi.com On endothelial cells, ETB receptor activation stimulates the release of vasodilators such as nitric oxide and prostacyclin, leading to vasodilation. ahajournals.org Conversely, ETB receptors on smooth muscle cells mediate vasoconstriction. physiology.org ETB receptors are also involved in the clearance of circulating ET-1. ahajournals.org

Receptor SubtypePrimary LocationPrimary Function upon ET-1 Binding
ETA Vascular Smooth Muscle CellsVasoconstriction, Cell Proliferation
ETB Vascular Endothelial CellsVasodilation (via NO and prostacyclin release), ET-1 Clearance
Vascular Smooth Muscle CellsVasoconstriction

Ligand Binding and Receptor Activation by Mature ET-1 Derived from BIG ET-1

The conversion of Big ET-1 to ET-1 is a critical step for receptor activation. bmgrp.com Once formed, ET-1 binds to ETA and ETB receptors with high affinity. nih.gov The binding of ET-1 to its receptors induces a conformational change in the receptor structure, which in turn triggers the activation of intracellular signaling pathways. sci-hub.st The C-terminal region of ET-1 is particularly important for high-affinity binding and receptor activation. sci-hub.st

G-Protein Coupling and Downstream Signal Transduction Pathways

Endothelin receptors are coupled to various heterotrimeric G proteins, which, upon receptor activation, dissociate into their α and βγ subunits to initiate downstream signaling. ahajournals.org The specific G proteins coupled to each receptor subtype can vary depending on the cell type and tissue.

ETA Receptors: Primarily couple to Gq/11 proteins. mdpi.com

ETB Receptors: Can couple to Gq/11, Gi/o, and Gs proteins. mdpi.com

The activation of these G proteins leads to the engagement of several key signaling cascades.

A primary signaling pathway activated by ET-1, particularly through Gq/11-coupled receptors, is the Phospholipase C (PLC) pathway. mdpi.com

PLC Activation: Activated Gαq/11 subunits stimulate the membrane-bound enzyme PLC.

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

Second Messenger Generation: This cleavage generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com

The generation of IP3 leads to a rapid increase in intracellular calcium concentration ([Ca2+]i).

IP3 Receptor Activation: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated calcium channels.

Calcium Release: This binding triggers the release of stored calcium from the ER into the cytoplasm. mdpi.com

DAG and PKC Activation: Concurrently, DAG remains in the plasma membrane and, along with the increased intracellular calcium, activates Protein Kinase C (PKC). mdpi.com

The elevated intracellular calcium is a crucial mediator of many of ET-1's physiological effects, including vasoconstriction and cell proliferation.

ET-1 receptor activation also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for regulating cell growth, differentiation, and stress responses. The primary MAPK pathways activated by ET-1 include:

Extracellular signal-regulated kinases (ERK): Often associated with cell proliferation and differentiation.

c-Jun N-terminal kinases (JNK): Typically involved in stress responses and apoptosis.

p38 MAPKs: Also primarily activated by cellular stress.

The activation of these pathways contributes to the mitogenic effects of ET-1.

The RhoA/Rho-kinase signaling pathway is another important downstream effector of ET-1, particularly in mediating vasoconstriction.

RhoA Activation: ET-1 receptor activation can lead to the activation of the small GTPase RhoA.

Rho-kinase Activation: Activated RhoA then stimulates Rho-kinase.

Myosin Light Chain Phosphatase Inhibition: Rho-kinase phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chain and enhanced smooth muscle contraction.

This pathway contributes to the sustained vasoconstriction induced by ET-1.

Signaling PathwayKey MoleculesPrimary Outcome
PLC/IP3/DAG Gq/11, PLC, PIP2, IP3, DAGGeneration of second messengers
Calcium Mobilization IP3 Receptor, Endoplasmic ReticulumIncreased intracellular calcium, PKC activation
MAPK ERK, JNK, p38Regulation of cell proliferation, differentiation, and stress responses
RhoA/Rho-kinase RhoA, Rho-kinase, Myosin Light Chain PhosphataseEnhanced smooth muscle contraction
Nitric Oxide (NO) and Prostaglandin Production (via ETB)

The conversion of Big ET-1 to ET-1 is a crucial step that enables interaction with endothelin receptors, thereby modulating vascular tone. A key aspect of this regulation is the stimulation of vasodilator production mediated by the endothelin B (ETB) receptor, which is predominantly located on endothelial cells. mdpi.comnih.gov

Activation of endothelial ETB receptors by ET-1 initiates a signaling cascade that results in the production and release of nitric oxide (NO) and prostacyclin (a prostaglandin). frontiersin.orgresearchgate.net This process is triggered by an increase in intracellular calcium concentrations, which in turn activates endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), the enzymes responsible for synthesizing NO and prostacyclin, respectively. researchgate.net These vasodilator substances then diffuse to adjacent vascular smooth muscle cells (VSMCs), where they counteract the contractile signals, promoting vascular relaxation. researchgate.net This ETB-mediated vasodilation serves as a critical physiological counterbalance to the potent vasoconstriction mediated by endothelin A (ETA) receptors on VSMCs, thus playing a vital role in maintaining vascular homeostasis. frontiersin.org Blockade of these endothelial ETB receptors can lead to vasoconstriction by inhibiting the tonic release of NO and prostacyclin and by preventing the clearance of circulating ET-1. ahajournals.org

β-Arrestin Pathway Involvement

Beyond the classical G protein-dependent signaling, endothelin receptors (both ETA and ETB) engage in an alternative signaling mechanism involving β-arrestins (β-arrestin-1 and β-arrestin-2). mdpi.com These ubiquitously expressed scaffolding proteins were initially known for their role in G protein-coupled receptor (GPCR) desensitization and internalization. spandidos-publications.comnih.gov However, it is now clear they also function as independent signal transducers. spandidos-publications.comnih.gov

Upon receptor activation by ET-1, β-arrestins are recruited and can initiate signaling cascades that are distinct from G protein pathways. nih.gov This β-arrestin-dependent signaling is a crucial component of the endothelin system's multifaceted effects. For instance, β-arrestins can form "signalplexes," or signaling complexes, with other proteins to activate pathways involved in cell survival, proliferation, and migration. nih.govaacrjournals.org In the context of cancer biology, the interaction between the ETA receptor and β-arrestin-1 has been shown to activate β-catenin signaling, which promotes epithelial-mesenchymal transition and invasion. nih.govnih.gov By orchestrating these complex signaling networks, β-arrestins add a significant layer of regulatory complexity to the cellular responses initiated by the Big ET-1-derived ET-1. nih.govmdpi.com

Differential Receptor Expression and Functional Outcomes in Specific Cell Types

The physiological and pathological outcomes of the Big ET-1/ET-1 pathway are highly dependent on the specific cell type and the differential expression of ETA and ETB receptors. This receptor distribution dictates the cellular response to ET-1.

Cell TypePrimary Receptor(s) ExpressedKey Functional Outcomes of ET-1 Activation
Vascular Smooth Muscle Cells (VSMCs) ETA (predominantly), ETBVasoconstriction, proliferation, migration, vascular remodeling. frontiersin.orgmdpi.commdpi.com
Endothelial Cells ETBRelease of vasodilators (NO, prostacyclin), clearance of circulating ET-1. frontiersin.orgmdpi.comphysiology.org
Fibroblasts ETA, ETBProliferation, differentiation into myofibroblasts, collagen and extracellular matrix production (fibrosis). mdpi.comnih.govatsjournals.org
Immune Cells (e.g., Macrophages) ETA, ETBCan be stimulated to produce ET-1; ET-1 can induce proinflammatory cytokine release. mdpi.comoup.comnih.gov

In vascular smooth muscle cells , the high expression of ETA receptors means that ET-1 stimulation leads to powerful and sustained vasoconstriction and mitogenesis. frontiersin.orgmdpi.com Conversely, endothelial cells primarily express ETB receptors, whose activation leads to the release of vasodilators that oppose VSMC contraction and also helps clear ET-1 from circulation. frontiersin.org In fibroblasts , ET-1 signaling, largely through the ETA receptor, is a potent driver of fibrotic processes, including proliferation and differentiation into contractile, matrix-producing myofibroblasts. nih.govatsjournals.org This differential expression is fundamental to the endothelin system's ability to exert precise, localized control over diverse biological processes.

Cellular Effects Mediated by the Endothelin System, with a Focus on BIG ET-1 (1-38) (HUMAN) Pathway Activity

Vascular Smooth Muscle Cell Contraction and Proliferation

Although Big ET-1 (1-38) itself has minimal direct vasoactive effects, its enzymatic conversion to ET-1 by endothelin-converting enzymes on the surface of endothelial or smooth muscle cells unleashes a potent stimulus for VSMC contraction and proliferation. mdpi.commdpi.com The resulting ET-1 acts on both ETA and ETB receptors on VSMCs to induce a strong and lasting contractile response. plos.org This process is initiated by the activation of phospholipase C, leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium released from the sarcoplasmic reticulum. researchgate.netplos.org

Beyond its immediate contractile effects, ET-1 is a significant mitogen for VSMCs, promoting their proliferation. mdpi.combjbms.org This proliferative action contributes to the structural remodeling of blood vessels seen in chronic conditions such as hypertension and atherosclerosis. mdpi.com The signaling pathways involved in ET-1-induced proliferation can involve metabolites of arachidonic acid formed via the cytochrome P-450 pathway. bjbms.org

Endothelial Cell Function and Dysregulation

Endothelial cells are the primary source of Big ET-1 and its subsequent conversion to ET-1, which acts locally in a paracrine and autocrine fashion. oup.com In a healthy state, the endothelin system is a key regulator of endothelial function. ET-1 binding to endothelial ETB receptors stimulates the production of NO and prostacyclin, which are essential for maintaining vascular homeostasis and preventing excessive vasoconstriction. frontiersin.orgspandidos-publications.com The endothelial ETB receptor also plays a crucial role in clearing ET-1 from the bloodstream. ahajournals.org

In states of endothelial dysfunction, this delicate balance is disrupted. There is often an increased production of ET-1 coupled with a decreased bioavailability of NO. oup.com ET-1 itself can exacerbate this dysfunction by contributing to oxidative stress through the production of reactive oxygen species and by potentially inhibiting the expression of endothelial nitric oxide synthase (eNOS), thereby reducing NO production. nih.govmdpi.com This creates a vicious cycle where elevated ET-1 activity further impairs endothelial function, contributing to the progression of vascular diseases. oup.com

Fibroblast Activation, Proliferation, and Differentiation (e.g., Myofibroblasts)

The pathway originating with Big ET-1 is a powerful mediator of tissue fibrosis, largely through its effects on fibroblasts. nih.govatsjournals.org Following its conversion to ET-1, it stimulates fibroblast activation, chemotaxis, and proliferation. nih.govatsjournals.org A critical step in the fibrotic process is the differentiation of fibroblasts into myofibroblasts, a specialized cell type characterized by the expression of α-smooth muscle actin (α-SMA) and enhanced contractile capabilities. atsjournals.orgahajournals.org

ET-1 is a potent inducer of this myofibroblast differentiation. molbiolcell.orgersnet.org This transformation is essential for wound healing but becomes detrimental when chronically activated, leading to excessive deposition of extracellular matrix components like collagen and resulting in tissue scarring and organ dysfunction. atsjournals.orgahajournals.org In lung and skin fibroblasts, ET-1 has been shown to induce the expression of α-SMA and enhance the ability of these cells to contract collagen matrices, effects that are primarily mediated through the ETA receptor. molbiolcell.orgersnet.org This profibrotic activity is a key component in the pathology of diseases such as idiopathic pulmonary fibrosis and scleroderma. nih.gov

Modulation of Ion Transport and Vascular Permeability

Big Endothelin-1 (B181129) (1-38) (Human), hereafter referred to as Big ET-1 (1-38), is the biological precursor to the highly potent vasoactive peptide, Endothelin-1 (ET-1). The influence of Big ET-1 (1-38) on ion transport and vascular permeability is primarily understood through its conversion to ET-1 by endothelin-converting enzymes (ECEs). This conversion occurs on the surface of endothelial cells and underlying smooth muscle cells, leading to localized and potent effects of ET-1. While Big ET-1 (1-38) itself is considered largely inactive, its administration in vivo can elicit significant physiological responses equivalent to ET-1, suggesting an efficient and rapid conversion process in the vasculature ahajournals.org. The subsequent actions of the generated ET-1 on its receptors, ETA and ETB, initiate signaling cascades that modulate ion transport and vascular permeability.

Detailed Research Findings

Research into the endothelin system has revealed that the effects of what are often initiated by the presence of Big ET-1 (1-38) are ultimately carried out by ET-1. These effects are multifaceted, impacting various tissues and physiological processes.

Modulation of Ion Transport:

The endothelin system, through ET-1, plays a significant role in regulating ion and fluid transport across various epithelia. This has been observed in several organ systems:

Renal System: In the proximal tubules of the kidneys, ET-1 has demonstrated a biphasic effect on ion and fluid transport. At low picomolar concentrations, it can increase fluid transport, while at higher nanomolar concentrations, it inhibits it. This regulation is crucial for maintaining sodium and water homeostasis nih.govmdpi.comresearchgate.net. ET-1 can inhibit sodium and water reabsorption in the cortical collecting tubule by reducing arginine vasopressin-mediated cAMP accumulation, a process dependent on Protein Kinase C (PKC) activation researchgate.net.

Gastrointestinal Tract: In the gut, ET-1 has been shown to stimulate chloride secretion while inhibiting the absorption of sodium and glucose via the Na+-glucose cotransporter researchgate.net. This modulation of ion transport is vital for regulating water, solute, and electrolyte balance in the gastrointestinal system researchgate.net.

Gallbladder Epithelium: ET-1 is synthesized in human gallbladder epithelial cells and acts in an autocrine or paracrine fashion to inhibit cAMP-dependent anion secretion. This action is mediated through a Gi protein-coupled receptor nih.gov.

Airways: In human bronchial epithelial cells, ET-1 stimulates chloride secretion, which in turn regulates the volume of airway surface fluids mdpi.comnih.gov. This effect appears to be mediated by the ETB receptor mdpi.comnih.gov.

The signaling pathways activated by ET-1 binding to its receptors are central to these effects on ion transport. The activation of G-protein-coupled ET receptors leads to the activation of phospholipase C, generating inositol triphosphate and diacylglycerol. These second messengers, in turn, stimulate calcium release and activate Protein Kinase C, respectively, influencing the activity of various ion channels and transporters nih.gov.

Modulation of Vascular Permeability:

The endothelin system is also a key regulator of vascular permeability. Increased levels of ET-1, and consequently the administration of its precursor Big ET-1 (1-38), can lead to an increase in vascular permeability, contributing to tissue edema and inflammation.

Systemic Effects: Studies in conscious rats have shown that administration of ET-1 leads to a dose-dependent increase in hematocrit, indicative of plasma extravasation. Using Evans blue dye, increased vascular permeability was observed in several vascular beds, including the airways, gastrointestinal tract, and kidneys researchgate.net.

Cardiac Effects: In the rat heart, ET-1 has been shown to increase vascular permeability, an effect mediated through the ETA receptor researchgate.netmdpi.com.

Inflammatory Response: The role of ET-1 in increasing vascular permeability is an important component of the inflammatory response. By increasing the leakiness of the vascular endothelium, ET-1 facilitates the movement of immune cells and plasma proteins to sites of injury or infection. ET-1 is increasingly recognized as a pro-inflammatory cytokine nih.gov. It can also induce the expression of other pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6, from monocytes mdpi.com.

Endothelial Barrier Disruption: The increase in vascular permeability is attributed to the formation of interendothelial cell gaps, which increases the hydraulic conductivity of the microvascular cell membrane ahajournals.org.

The following table summarizes the observed effects of ET-1, the active product of Big ET-1 (1-38) conversion, on ion transport and vascular permeability in different tissues.

Tissue/Organ System Effect on Ion Transport Effect on Vascular Permeability Primary Receptor Involved
Kidney (Proximal Tubule) Biphasic: increases fluid transport at low concentrations, decreases at high concentrations nih.gov.-ETB nih.gov
Kidney (Cortical Collecting Tubule) Inhibits sodium and water reabsorption researchgate.net.-Not specified
Gastrointestinal Tract Stimulates Cl- secretion; inhibits Na+ and glucose absorption researchgate.net.Increased permeability researchgate.net.Not specified
Gallbladder Epithelium Inhibits cAMP-dependent anion secretion nih.gov.-Gi protein-coupled receptor
Airways Stimulates Cl- secretion mdpi.comnih.gov.Increased permeability researchgate.net.ETB mdpi.comnih.gov
Heart -Increased permeability researchgate.netmdpi.com.ETA researchgate.netmdpi.com

Physiological and Pathophysiological Implications of Big Et 1 1 38 Human Activity

Cardiovascular System Dynamics and Regulation

The conversion of Big ET-1 to ET-1 within the cardiovascular system is a key mechanism in the regulation of vascular tone and cardiac function. The localized generation of ET-1 allows for paracrine and autocrine signaling, influencing both blood vessel diameter and heart muscle physiology.

Contribution to Vascular Tone and Hemodynamics (through ET-1)

The administration of Big ET-1 leads to a dose-dependent and prolonged increase in arterial blood pressure, a direct consequence of its conversion to the potent vasoconstrictor ET-1. ahajournals.orgahajournals.org This effect is mediated primarily through the activation of ET-A receptors on vascular smooth muscle cells, which triggers a cascade of intracellular events leading to sustained vasoconstriction. ahajournals.org The renal vasculature is particularly sensitive to the vasoconstrictor effects of ET-1. nih.gov

Studies in humans have demonstrated that intravenous infusions of Big ET-1 evoke dose-related increases in mean arterial blood pressure. ahajournals.org For instance, at the highest infusion rates, Big ET-1 was observed to increase mean arterial blood pressure from a baseline of 89±2 mmHg to 122±5 mmHg. ahajournals.org This pressor response is comparable in potency to that of ET-1 itself under in vivo conditions. ahajournals.org Furthermore, Big ET-1 administration has been shown to reduce coronary sinus blood flow and increase coronary vascular resistance, indicating a direct constrictor effect on the coronary arteries. ahajournals.org The physiological importance of the endogenous ET-1 system in maintaining basal vascular tone has been demonstrated by the vasodilatory response to ET-A receptor blockade.

The vasoconstrictor effects of ET-1 are counterbalanced to some extent by the activation of ET-B receptors on endothelial cells, which stimulates the release of vasodilators such as nitric oxide (NO) and prostacyclin. nih.gov However, in pathological states, the balance may shift towards increased vasoconstriction.

Hemodynamic Effects of Intravenous Big ET-1 Infusion in Humans

ParameterBaselinePost-Infusion (Highest Dose)
Mean Arterial Blood Pressure (mmHg)89 ± 2122 ± 5
Coronary Sinus Blood Flow Reduction (%)-28 ± 8
Coronary Vascular Resistance Increase (%)-107 ± 26

Data adapted from studies on the hemodynamic effects of Big ET-1 infusion. ahajournals.org

Role in Cardiac Function (e.g., Contractility, Hypertrophy, Remodeling)

Beyond its effects on vascular tone, the local conversion of Big ET-1 to ET-1 plays a significant role in modulating cardiac function. ET-1 is produced by cardiomyocytes and can act as an autocrine and paracrine factor to rapidly modify myocardial contractility. mdpi.com In the long term, increased ET-1 expression is implicated in pathological cardiac remodeling, including hypertrophy and fibrosis. mdpi.com

The endothelin system is activated in conditions of cardiac stress, such as pressure overload and myocardial infarction, leading to increased cardiac ET-1 expression. ahajournals.org This upregulation of ET-1 contributes to the development of myocardial hypertrophy, a compensatory mechanism that can eventually become maladaptive and lead to heart failure. mdpi.com Experimental models have shown that chronic administration of ET receptor antagonists can reduce the development of myocardial hypertrophy. mdpi.com

Furthermore, Big ET-1 itself has been investigated as a potential biomarker in cardiac diseases. In patients with dilated cardiomyopathy, higher levels of Big ET-1 were independently associated with a lower likelihood of left ventricular reverse remodeling and a poorer prognosis, including a higher risk of death and heart transplantation. nih.gov This suggests that elevated Big ET-1 levels reflect an activated endothelin system that contributes to the progression of heart failure. ET-1 is known to increase collagen production in cardiac fibroblasts, which is associated with the interstitial and vascular fibrosis seen in cardiac remodeling. nih.gov

Renal Physiology and Function

The kidney is both a major source and a primary target of the endothelin system. The localized conversion of Big ET-1 to ET-1 within the renal tissues plays a crucial role in regulating renal hemodynamics, excretory function, and in the pathogenesis of renal disease.

Regulation of Renal Hemodynamics and Excretory Function (Diuresis, Natriuresis)

While high concentrations of systemically administered ET-1 typically cause antidiuretic and antinatriuretic effects, its precursor, Big ET-1, surprisingly induces potent diuretic and natriuretic responses. ahajournals.org This paradoxical effect is attributed to the local conversion of Big ET-1 to ET-1 within the kidney, allowing the newly formed ET-1 to access renal sites that are not readily accessible to exogenous ET-1. ahajournals.org

Intravenous administration of Big ET-1 in animal models has been shown to produce a significant, dose-dependent increase in urine flow rate and fractional excretion of sodium. ahajournals.org For example, at the highest dose tested, urinary flow rate increased from 8.5±1 to 110±14 μL/min, and fractional sodium excretion rose from 0.38±0.13% to 7.51±1.24%. ahajournals.org These effects are thought to be mediated primarily through the stimulation of nitric oxide production following the activation of ET-B receptors in the renal medulla. ahajournals.org At lower doses, Big ET-1 does not significantly affect the glomerular filtration rate (GFR) or renal plasma flow (RPF), but at higher doses, a slight decrease in both parameters can be observed. ahajournals.org

Renal Excretory and Hemodynamic Responses to Intravenous Big ET-1 Injection

ParameterBaselineResponse to Highest Dose of Big ET-1
Urinary Flow Rate (μL/min)8.5 ± 1110 ± 14
Fractional Excretion of Sodium (%)0.38 ± 0.137.51 ± 1.24
Glomerular Filtration Rate (mL/min)1.5 ± 0.21.44 ± 0.2
Renal Blood Flow (mL/min)5.0 ± 1.03.9 ± 0.6

Data from a study investigating the renal effects of Big ET-1 administration. ahajournals.org

Localized Production and Action in Renal Tissues

The kidney contains all the components of the endothelin system, including the precursor Big ET-1, endothelin-converting enzymes, and both ET-A and ET-B receptors. Immunohistochemical analysis of normal human kidneys has revealed that the endothelium of glomeruli, arteries, veins, and capillaries is the principal site of ET-1 expression. physiology.org However, other renal cells, including mesangial cells and tubular epithelial cells, can also produce ET-1, particularly under pathological conditions. physiology.orgoup.com

The renal medulla has the highest concentration of immunoreactive ET-1 in the body, and this region is also rich in ET-B receptors. ahajournals.org This localized production and receptor distribution are critical for the paracrine and autocrine regulation of renal function. The conversion of Big ET-1 to ET-1 in close proximity to its receptors allows for precise control of local vascular tone and tubular transport. Positron emission tomography (PET) studies using radiolabeled Big ET-1 have shown tissue-specific conversion to ET-1, with the kidneys being a major site of both uptake and excretion of Big ET-1. nih.gov

Contribution to Renal Inflammation and Fibrosis

In addition to its hemodynamic and excretory functions, the endothelin system, through the local generation of ET-1 from Big ET-1, is implicated in the pathogenesis of renal inflammation and fibrosis. nih.gov Overexpression of ET-1 in the kidney can lead to renal inflammation, glomerulosclerosis, and interstitial fibrosis. tandfonline.com

ET-1 is considered a pro-inflammatory and pro-fibrotic mediator. nih.gov It can stimulate the production of pro-inflammatory cytokines and promote the infiltration of inflammatory cells into the kidney. nih.govphysiology.org Furthermore, ET-1 can stimulate the proliferation of mesangial cells and increase the production of extracellular matrix proteins, contributing to the development of glomerulosclerosis. nih.gov In pathological conditions such as diabetic nephropathy and other forms of chronic kidney disease, there is often an upregulation of the renal endothelin system. nih.gov This increased local ET-1 activity, derived from Big ET-1, is a key factor in the progression of renal damage.

Pulmonary System Involvement

The conversion of Big ET-1 to ET-1 within the lung has significant implications for respiratory function and pathology. The lung contains the highest levels of ET-1 in the body, where it is secreted by various cells including the endothelium, airway epithelium, and smooth muscle cells. atsjournals.orgnih.gov

Big ET-1 is a key contributor to airway smooth muscle contraction through its conversion to ET-1, a potent bronchoconstrictor. nih.govnih.gov Studies on human isolated bronchi have demonstrated that Big ET-1 induces a contractile response equivalent in magnitude to that of ET-1, which suggests a complete and efficient conversion of the precursor within the airway wall. nih.gov This process is catalyzed by ECEs present in airway tissues, particularly the epithelium. nih.gov The bronchoconstriction mediated by ET-1 appears to involve ETB receptors located on the bronchial smooth muscle. nih.govmdpi.com

The Big ET-1/ET-1 system is deeply implicated in the pathogenesis of pulmonary fibrosis, a condition characterized by excessive scarring and extracellular matrix (ECM) deposition. ersnet.orgatsjournals.org In animal models of bleomycin-induced lung fibrosis, increased expression of Big ET-1 and ECE-1 precedes the deposition of collagen, indicating a role in the initiation of the fibrotic cascade. atsjournals.org Similarly, in patients with idiopathic pulmonary fibrosis (IPF), there is a strong and extensive expression of ECE-1 and its precursor Big ET-1 in airway epithelium, proliferating pneumocytes, and endothelial cells, which correlates with disease activity. ersnet.org

ET-1, derived from Big ET-1, exerts its pro-fibrotic effects through several mechanisms:

Stimulation of ECM Synthesis: ET-1 promotes the synthesis of key ECM components, including collagen type I and type III, by lung fibroblasts. ersnet.orgatsjournals.org

Inhibition of ECM Degradation: It inhibits the expression of matrix metalloproteinase-1 (MMP-1), a collagenase crucial for the breakdown of ECM, thereby shifting the balance towards matrix accumulation. ersnet.orgatsjournals.org

Myofibroblast Differentiation: ET-1 promotes the differentiation of fibroblasts into myofibroblasts, contractile cells that are central to wound contraction and the extensive matrix remodeling seen in fibrosis. atsjournals.org

Epithelial-Mesenchymal Transition (EMT): ET-1 can induce alveolar epithelial cells to transition into fibroblast-like cells, directly contributing to the population of matrix-producing cells. ersnet.org

Table 1: Effects of ET-1 on Extracellular Matrix (ECM) Remodeling in the Lung

Effect Target Component/Process Key Findings References
Increased Synthesis Collagen I and III ET-1 promotes the synthesis of these collagens by fibroblasts. atsjournals.org, ersnet.org
Fibronectin ET-1 enhances the expression of this profibrotic moiety. nih.gov
Decreased Degradation Matrix Metalloproteinase-1 (MMP-1) ET-1 inhibits the expression of this collagenase, reducing ECM breakdown. atsjournals.org, ersnet.org
Cellular Differentiation Myofibroblast Differentiation ET-1 promotes the transformation of fibroblasts into contractile myofibroblasts, which are key drivers of fibrosis. atsjournals.org
Cellular Transition Epithelial-Mesenchymal Transition (EMT) ET-1 can induce alveolar epithelial cells to become fibroblast-like, contributing to the fibrotic cell population. ersnet.org

Beyond its role in fibrosis, the Big ET-1/ET-1 axis is a significant contributor to pulmonary inflammation. atsjournals.orgnih.gov Transgenic mice that overexpress the human ET-1 gene spontaneously develop chronic lung inflammation, characterized by the accumulation of mononuclear cells. nih.gov ET-1 is considered a proinflammatory cytokine that can initiate and perpetuate inflammatory responses in the lungs. atsjournals.org In various lung diseases, ET-1 can lead to an influx of inflammatory cells and may act as a "gatekeeper" for their entry into lung tissue. nih.govmdpi.com The expression of ECE-1, the enzyme that generates active ET-1 from Big ET-1, has been detected in inflammatory cells within fibrotic lung tissue, suggesting a localized production of this potent inflammatory mediator. ersnet.org

Inflammation and Immune Response Modulation

The influence of Big ET-1, via its conversion to ET-1, extends to the broader modulation of inflammatory and immune responses, affecting cytokine networks and the movement of immune cells. nih.gov

ET-1 is a potent stimulus for the production and release of several key pro-inflammatory cytokines from various immune cells. atsjournals.orgnih.gov Research has shown that ET-1 can stimulate monocytes to produce a range of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). atsjournals.org Furthermore, ET-1 can act as an activator for mast cells, leading to their degranulation and the subsequent release of inflammatory cytokines such as TNF-α and IL-6. nih.gov In human brain-derived endothelial cells, ET-1 has been shown to induce the production of IL-8, a potent chemoattractant for neutrophils. ashpublications.org This effect can be amplified by the presence of other inflammatory cytokines like TNF-α and IL-1β, suggesting a synergistic role for ET-1 in inflammatory signaling cascades. ashpublications.org

Table 2: Cytokine Production Induced by Endothelin-1 (B181129) (ET-1)

Cytokine Producing Cell Type(s) Effect References
TNF-α Monocytes, Mast Cells Pro-inflammatory response atsjournals.org, nih.gov
IL-1β Monocytes Pro-inflammatory response atsjournals.org
IL-6 Monocytes, Mast Cells Pro-inflammatory and systemic effects atsjournals.org, nih.gov
IL-8 Monocytes, Endothelial Cells Neutrophil chemoattractant atsjournals.org, nih.gov, ashpublications.org

ET-1 plays a critical role in directing the movement of leukocytes to sites of inflammation by modulating the expression of adhesion molecules on both leukocytes and endothelial cells. nih.gov Exposure of human endothelial cells to ET-1 leads to the upregulation of key adhesion molecules, including Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cell Adhesion Molecule-1 (VCAM-1), and E-selectin. nih.gov These molecules are essential for the capture, rolling, and firm adhesion of leukocytes to the blood vessel wall, which are prerequisite steps for their migration into tissues. nih.gov

Furthermore, ET-1 directly affects neutrophils by upregulating the expression of the integrin CD11b/CD18 and downregulating L-selectin on their surface. nih.gov This shift in adhesion molecule profile promotes stronger attachment to the endothelium. nih.gov Interestingly, research has shown that matrix metalloproteinases (MMPs) can cleave Big ET-1 to produce ET-1(1-32), a peptide that also activates neutrophils and enhances their adhesion to endothelial cells, suggesting an alternative pathway for activating inflammatory cells. researchgate.net The enhanced adhesion is mediated primarily through CD18 integrins on neutrophils binding to their counter-ligand, ICAM-1, on endothelial cells. bac-lac.gc.ca

Table 3: Modulation of Adhesion Molecules by Endothelin-1 (ET-1)

Molecule Cell Type Effect of ET-1 Consequence References
ICAM-1 Endothelial Cells Upregulation Promotes leukocyte adhesion nih.gov
VCAM-1 Endothelial Cells Upregulation Promotes leukocyte adhesion nih.gov
E-selectin Endothelial Cells Upregulation Facilitates leukocyte rolling and adhesion nih.gov, nih.gov
L-selectin Neutrophils Downregulation Promotes transition from rolling to firm adhesion nih.gov
CD11b/CD18 Neutrophils Upregulation Mediates firm adhesion to endothelium researchgate.net, nih.gov

Mast Cell Activation

The interaction between Big ET-1 (1-38) and mast cells highlights a complex interplay that can amplify inflammatory and vascular responses. Mast cells, key players in allergic and inflammatory reactions, can be both activated by and contribute to the processing of the endothelin precursor.

Mast cell-derived proteases, particularly chymase, play a significant role in the alternative pathway of ET-1 synthesis. Chymase can cleave Big ET-1 (1-38) at the Tyr31-Gly32 bond, leading to the formation of ET-1 (1-31) nih.govatsjournals.org. This intermediate peptide can then be further processed to the highly active ET-1 (1-21) by neutral endopeptidase nih.gov. This enzymatic conversion by mast cell chymase provides a localized mechanism for generating active endothelins, particularly in tissues where mast cells are abundant.

Furthermore, the product of Big ET-1 (1-38) conversion, ET-1, can act as a direct mast cell activator. ET-1 has been shown to induce mast cell degranulation, leading to the release of a variety of pro-inflammatory mediators, including histamine, proteases, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govahajournals.org. This creates a potential positive feedback loop where the generation of ET-1 from Big ET-1 (1-38) by mast cell chymase can lead to further mast cell activation and mediator release, thereby amplifying the local inflammatory response.

In co-culture studies involving mast cells and endothelial cells, the activation of mast cells led to an increased expression of ET-1 mRNA in the endothelial cells ahajournals.org. However, the degranulation of mast cells also resulted in the proteolytic degradation of the secreted ET-1 peptide by chymase and carboxypeptidase A ahajournals.org. This suggests a dual role for mast cells in both promoting the synthesis and contributing to the clearance of ET-1.

Table 1: Interaction of Big ET-1 (1-38) with Mast Cells

Interaction Mediator Outcome Reference
Cleavage of Big ET-1 (1-38) Mast Cell Chymase Formation of ET-1 (1-31) nih.govatsjournals.org
Mast Cell Activation Endothelin-1 (ET-1) Degranulation and release of inflammatory mediators nih.govahajournals.org
Regulation of ET-1 Levels Activated Mast Cells Increased ET-1 mRNA in endothelial cells; degradation of secreted ET-1 ahajournals.org

Other Systemic and Organ-Specific Implications

Beyond its involvement with mast cells, Big ET-1 (1-38) and its derivatives have significant implications in various other systems and organs.

Elevated levels of both Big ET-1 (1-38) and ET-1 in the plasma have been associated with pathological conditions in the central nervous system (CNS), including glial activation and neuronal damage nih.gov. In the brain, ET-1 is synthesized by various cells, including vascular endothelial cells, neurons, and astrocytes nih.gov.

Astrocytes, a type of glial cell, are particularly responsive to endothelins. ET-1 can stimulate the activation and proliferation of astrocytes, which in turn can lead to the activation of microglial cells, a process known as reactive microgliosis nih.govmdpi.com. This reactive state of glial cells is a hallmark of neuroinflammation and is observed in a variety of neurological diseases frontiersin.org. The activation of astrocytic ETB receptors promotes the induction of reactive astrocytes mdpi.com.

Furthermore, increased levels of ET-1 are linked to more direct neuronal damage. In animal models of experimental cerebral malaria, elevated ET-1 and its precursor have been tied to damage to neuronal axons nih.gov. ET-1 has also been shown to be expressed in the brain by neurons and glial cells in response to pathological conditions such as ischemia ahajournals.org. This suggests a role for the endothelin system in the neuronal injury that can occur following a reduction in blood flow to the brain.

Table 2: Neurobiological and CNS Effects Associated with the Endothelin System

Effect Cell Type(s) Involved Associated Condition(s) Reference
Glial Activation Astrocytes, Microglia Neuroinflammation, Neurological Diseases nih.govmdpi.com
Neuronal Axon Damage Neurons Experimental Cerebral Malaria nih.gov
Neuronal Injury Neurons, Glial Cells Ischemia ahajournals.org

The endothelin system, including Big ET-1 (1-38), plays a role in the complex process of bone remodeling, which involves a balance between bone formation by osteoblasts and bone resorption by osteoclasts.

Big ET-1 (1-38) has been shown to promote the mineralization of osteoblasts nih.gov. This suggests a direct role for the precursor peptide in enhancing bone formation. The effects of the endothelin system on bone are largely mediated through the stimulation of osteoblastic activity.

In the context of cancer, particularly prostate and breast cancers that metastasize to the bone, ET-1 is a significant driver of osteoblastic lesions nih.govpnas.orgnih.govorthobullets.com. Tumor cells that produce ET-1 can stimulate new bone formation, and this effect is mediated through the endothelin A (ETA) receptor on osteoblasts pnas.orgnih.govorthobullets.com. This stimulation of osteoblast proliferation and activity leads to the characteristic disorganized new bone growth seen in these metastases nih.gov. The blockade of the ETA receptor has been shown to reduce osteoblastic bone metastases in animal models pnas.orgnih.gov.

Table 3: Role of the Endothelin System in Bone Remodeling

Process Effect of Endothelin System Key Mediator(s) Reference
Osteoblast Mineralization Promotion Big ET-1 (1-38) nih.gov
Osteoblastic Metastases Stimulation of new bone formation ET-1, ETA Receptor nih.govpnas.orgnih.govorthobullets.com
Osteoblast Proliferation Stimulation ET-1 nih.gov

Big ET-1 (1-38), primarily through its conversion to ET-1, exerts significant influence over fundamental cellular processes such as proliferation, differentiation, and apoptosis in a wide range of cell types, extending beyond its well-documented role in fibrosis.

Cell Proliferation: ET-1 is a potent mitogen, stimulating the proliferation of various cell types. This includes vascular smooth muscle cells, fibroblasts, and glomerular mesangial cells researchgate.net. In the context of cancer, ET-1 can act as an autocrine growth factor, promoting the proliferation of cancer cells, such as in prostate cancer researchgate.net. The proliferative effects of ET-1 are often mediated through the ETA receptor and can involve the transactivation of other growth factor receptors, like the epidermal growth factor receptor researchgate.netahajournals.org.

Cell Differentiation: The endothelin system is also involved in directing cell differentiation. For instance, ET-1 can promote the differentiation of fibroblasts into myofibroblasts, a key event in tissue remodeling and fibrosis atsjournals.org. In the central nervous system, the ET-1/ETB receptor complex plays a role in the interaction between neurons and oligodendrocyte precursor cells (OPCs), influencing their differentiation frontiersin.org.

Apoptosis: The role of ET-1 in apoptosis, or programmed cell death, is complex and cell-type specific. In some contexts, ET-1 acts as a survival factor, inhibiting apoptosis. For example, it can protect endothelial cells and vascular smooth muscle cells from apoptosis induced by factors such as serum deprivation or nitric oxide ahajournals.orgahajournals.org. This anti-apoptotic effect is often mediated through the ETA receptor ahajournals.org. Conversely, in certain cancer cells, such as human melanoma, ET-1 has been reported to enhance apoptosis ahajournals.org. In ovarian carcinoma cells, ET-1 can attenuate paclitaxel-induced apoptosis, and this effect can be blocked by ET receptor antagonists nih.gov.

Table 4: Influence of the Endothelin System on Cellular Processes

Cellular Process Effect Cell Type(s) Mediator(s) Reference
Proliferation Stimulation Vascular smooth muscle cells, fibroblasts, cancer cells ET-1, ETA Receptor researchgate.netahajournals.org
Differentiation Promotion Fibroblasts to myofibroblasts, Oligodendrocyte precursor cells ET-1, ETB Receptor atsjournals.orgfrontiersin.org
Apoptosis Inhibition Endothelial cells, vascular smooth muscle cells ET-1, ETA Receptor ahajournals.orgahajournals.org
Apoptosis Enhancement/Modulation Melanoma cells, Ovarian carcinoma cells ET-1 ahajournals.orgnih.gov

Regulation and Modulation of Big Et 1 1 38 Human Activity and Its Downstream Signaling

Endogenous Modulators of BIG ET-1 (1-38) (HUMAN) Production and Release

The synthesis and release of BIG ET-1 (1-38) are influenced by a variety of physiological and pathological stimuli, including hormonal signals, mechanical forces, and the cellular redox state.

A number of vasoactive hormones and peptides modulate the production of BIG ET-1 (1-38) and its subsequent conversion to endothelin-1 (B181129) (ET-1).

Angiotensin II (Ang II): As a potent vasoconstrictor, Ang II stimulates the expression of the preproendothelin-1 gene and the synthesis of ET-1. oup.com This interaction suggests a synergistic relationship between the renin-angiotensin-aldosterone system and the endothelin system in regulating vascular tone and blood pressure. oup.commdpi.com

Vasopressin: This hormone is also known to stimulate the production of ET-1. portlandpress.com The release of ET-1 in response to vasopressin is likely mediated by an increase in intracellular calcium. mdpi.comnih.gov

Neuropeptide Y (NPY): NPY has been shown to stimulate the release of ET-1 from human endocardial endothelial cells. mdpi.com This effect is mediated through Y2 and Y5 receptors, which are coupled to Gi proteins and lead to a decrease in intracellular cAMP, thereby promoting ET-1 release. mdpi.com

Atrial Natriuretic Peptide (ANP): In contrast to the stimulatory effects of the aforementioned hormones, ANP inhibits the secretion of ET-1. physiology.orgjci.orgphysiology.org This inhibitory action is mediated through an increase in cyclic guanosine (B1672433) monophosphate (cGMP). jci.org This positions ANP as a counter-regulatory hormone to the vasoconstrictor effects of the endothelin system. ahajournals.org

Table 1: Hormonal and Peptidergic Modulators of BIG ET-1 (1-38) (HUMAN) Production

ModulatorEffect on BIG ET-1/ET-1 ProductionPrimary Mechanism of Action
Angiotensin IIStimulationUpregulation of preproendothelin-1 gene expression oup.com
VasopressinStimulationIncreased intracellular calcium mdpi.comnih.gov
Neuropeptide YStimulationGi-coupled receptor activation, decreased cAMP mdpi.com
Atrial Natriuretic Peptide (ANP)InhibitionIncreased cGMP jci.org

Mechanical forces, particularly shear stress exerted by blood flow on the vascular endothelium, are critical regulators of BIG ET-1 (1-38) production.

Physiological Shear Stress: Normal, physiological levels of laminar shear stress have been shown to downregulate the expression of ET-1 mRNA and reduce the release of the ET-1 peptide. physiology.orgresearchgate.net This response is dependent on protein synthesis and is a key mechanism by which healthy blood flow contributes to vascular homeostasis. researchgate.net

Low or Oscillatory Shear Stress: Conversely, low or disturbed (oscillatory) shear stress can stimulate the production and release of ET-1. physiology.orgphysiology.org This differential regulation highlights the importance of normal hemodynamic forces in maintaining a quiescent endothelial phenotype.

An imbalance in the cellular redox state, leading to oxidative stress, is a significant stimulus for the production of BIG ET-1 (1-38).

Reactive Oxygen Species (ROS): Increased levels of ROS, such as superoxide (B77818) anions, can upregulate the synthesis and release of ET-1 from endothelial cells. nih.govnih.gov ET-1 itself can further stimulate the production of ROS, creating a detrimental feedback loop that contributes to endothelial dysfunction and vascular pathology. nih.govportlandpress.com

Inflammatory Mediators: Oxidative stress is often associated with inflammation. Pro-inflammatory cytokines, which can be induced by oxidative stress, also stimulate the production of ET-1. nih.govnih.gov

Enzymatic Degradation and Clearance of Endothelin Peptides (including ET-1 derived from BIG ET-1)

The biological activity of ET-1 is terminated through enzymatic degradation and clearance from the circulation.

Endothelin-Converting Enzymes (ECEs): While primarily known for converting big ET-1 to ET-1, ECEs, particularly ECE-1, are also involved in the degradation of other peptides. consensus.appsigmaaldrich.com ECE-1 can degrade neuropeptides within endosomes, which plays a role in receptor recycling and resensitization. consensus.app

Neutral Endopeptidase (NEP): NEP is another key enzyme involved in the degradation of endothelins. It is predominantly found in the proximal tubules of the kidney. nih.gov

Other Proteases: Other enzymes, such as a soluble protease purified from the rat kidney, can also inactivate ET-1 by cleaving specific peptide bonds. nih.gov This particular enzyme cleaves the Ile20-Trp21 bond, significantly reducing the peptide's vasoconstrictor potency. nih.gov

Table 2: Key Enzymes in Endothelin Peptide Processing and Degradation

EnzymePrimary RoleLocation
Endothelin-Converting Enzyme-1 (ECE-1)Conversion of big ET-1 to ET-1; degradation of other neuropeptides consensus.appsigmaaldrich.comEndothelial cells, endosomes consensus.app
Neutral Endopeptidase (NEP)Degradation of endothelinsKidney proximal tubules nih.gov
Soluble Kidney ProteaseInactivation of ET-1 nih.govKidney nih.gov

Receptor-Mediated Internalization and Degradation

The interaction of ET-1 with its receptors, ETA and ETB, initiates a process of internalization and subsequent degradation, which serves as a primary mechanism for clearing ET-1 from the circulation.

ETB Receptor-Mediated Clearance: The ETB receptor plays a crucial role in the clearance of ET-1, particularly in the lungs and kidneys. nih.govnih.gov Upon binding ET-1, the ligand-receptor complex is internalized and targeted to lysosomes for degradation. nih.gov This process is a low-capacity, saturable mechanism. nih.gov

ETA Receptor Internalization: The ETA receptor also undergoes internalization upon ligand binding. However, this process may be more involved in receptor recycling back to the cell surface rather than immediate degradation of the ligand. nih.gov The desensitization and internalization of the ETA receptor are regulated by G protein-coupled receptor kinase 2 (GRK2). nih.gov

Pharmacological Modulation of Endothelin System (Mechanistic Focus)

The endothelin system is a significant target for pharmacological intervention in various cardiovascular diseases. The primary approach involves the use of endothelin receptor antagonists.

ETA Receptor Antagonists: These drugs selectively block the ETA receptor, thereby inhibiting the vasoconstrictor and proliferative effects of ET-1. nih.gov By sparing the ETB receptor, these antagonists preserve the ETB-mediated clearance of ET-1 and the release of vasodilators like nitric oxide. nih.gov

Dual ETA/ETB Receptor Antagonists: These agents block both ETA and ETB receptors. While they effectively antagonize the vasoconstrictor effects mediated by both receptor subtypes, they also inhibit the ETB-mediated clearance of ET-1, which can lead to increased circulating levels of the peptide. nih.gov

Table 3: Pharmacological Modulators of the Endothelin System

Class of ModulatorMechanism of ActionExample Compound(s)
ETA Receptor AntagonistsSelective blockade of ETA receptors nih.govBQ-123, Ambrisentan
Dual ETA/ETB Receptor AntagonistsBlockade of both ETA and ETB receptors nih.govBosentan, Macitentan
ECE InhibitorsInhibition of the conversion of big ET-1 to ET-1 nih.govPhosphoramidon (B1677721)

Endothelin Receptor Antagonists (ERAs)

Endothelin Receptor Antagonists (ERAs) are compounds that block the action of ET-1 at its receptors, thereby inhibiting the downstream signaling cascade initiated by the conversion of Big ET-1. ET-1 mediates its effects through two main G protein-coupled receptor subtypes: ETA and ETB. researchgate.netnih.gov ETA receptors are predominantly found on vascular smooth muscle cells and cardiac myocytes, and their activation leads to vasoconstriction and cell proliferation. nih.govnih.gov ETB receptors are located on endothelial cells, where they mediate vasodilation through the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where they can cause vasoconstriction. researchgate.netnih.govnih.gov Endothelial ETB receptors also play a crucial role in clearing ET-1 from circulation. researchgate.net

ERAs can be selective for the ETA receptor or have a dual-antagonist action on both ETA and ETB receptors. By blocking these receptors, ERAs effectively prevent the physiological responses triggered by ET-1, which is the active product derived from Big ET-1.

Detailed Research Findings:

Research has demonstrated the efficacy of ERAs in mitigating the effects of the Big ET-1/ET-1 pathway. The selective ETA receptor antagonist, BQ-123 , has been extensively studied. In healthy men, systemic infusion of BQ-123 was shown to abolish the forearm vasoconstriction induced by ET-1. nih.gov This highlights the key role of the ETA receptor in mediating the vasoconstrictor effects of ET-1. nih.gov Another study in rats showed that BQ-123 significantly blunted ET-1-induced vasoconstriction in perfused lungs by over 80%. nih.gov

The administration of BQ-788, a selective ETB antagonist, has been shown to cause a mild vasoconstriction and pressor effect, suggesting that the endothelial vasodilatory ETB receptors help to counterbalance the ETA-mediated vascular tone under normal physiological conditions. nih.gov Consequently, mixed ETA/ETB receptor antagonists may produce less vasodilation compared to selective ETA antagonists. nih.gov

The downstream signaling pathways activated by ET-1 binding to its receptors are complex and include the stimulation of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (PKB) pathway, which are involved in cell growth and survival. mdpi.com ERAs can interfere with these pathways. For instance, in A10 vascular smooth muscle cells, pretreatment with BQ-123 or BQ-788 was shown to affect the ET-1-induced expression of Giα-2 and Giα-3 proteins, which are components of intracellular signaling cascades. researchgate.net Furthermore, ERAs have been found to block ET-1's ability to inhibit apoptosis in cancer cells, suggesting a role in modulating cell survival pathways. ahajournals.org

Effects of Selective Endothelin Receptor Antagonists on ET-1 Induced Vasoconstriction
AntagonistReceptor SelectivityModel SystemObserved EffectReference
BQ-123ETAHealthy Human ForearmAbolished ET-1 induced vasoconstriction. nih.gov
BQ-123ETAIsolated Perfused Rat LungsBlunted ET-1 induced vasoconstriction by >80%. nih.gov
BQ-788ETBIn vivo (general)Produces mild vasoconstriction and pressor effect. nih.gov

Endothelin Converting Enzyme Inhibitors (ECEIs)

Endothelin-Converting Enzyme Inhibitors (ECEIs) directly target the synthesis of active ET-1 from its precursor, Big ET-1. Endothelin-converting enzyme (ECE) is a metalloprotease responsible for cleaving the Trp21–Val22 bond of Big ET-1 to produce the 21-amino acid peptide, ET-1. pnas.org By inhibiting this enzyme, ECEIs reduce the levels of circulating and tissue ET-1, thereby attenuating its biological effects. nih.gov

Detailed Research Findings:

Phosphoramidon is a well-characterized ECE inhibitor. Studies have shown that phosphoramidon dose-dependently inhibits the pressor response to Big ET-1 in vivo. pnas.org When co-infused with Big ET-1 in the human forearm, phosphoramidon was found to abolish both the increase in ET-1 levels and the associated vasoconstriction. nih.gov In cultured endothelial cells, phosphoramidon treatment decreased the amount of ET-1 released while increasing the amount of Big ET-1, demonstrating its direct inhibitory effect on the conversion process. nih.gov

Other non-peptide ECE inhibitors, such as CGS 26393 and CGS 26303 , have also been shown to inhibit the contractile responses induced by Big ET-1, Big ET-2, and Big ET-3 in human isolated bronchi in a concentration-related manner. nih.gov These findings confirm the presence of functional ECE in various tissues and the potential for ECEIs to modulate the endothelin system. nih.gov The inhibition of ECE is a key regulatory point for the activity of the Big ET-1 cascade, as Big ET-1 itself has significantly lower biological activity compared to ET-1. pnas.org

Effects of Endothelin-Converting Enzyme Inhibitors on Big ET-1 Activity
InhibitorModel SystemObserved Effect on Big ET-1 PathwayReference
PhosphoramidonAnesthetized Rats (in vivo)Dose-dependently inhibited the pressor response to Big ET-1. pnas.org
PhosphoramidonHuman Forearm (in vivo)Abolished the Big ET-1-induced rise in ET-1 and vasoconstriction. nih.gov
PhosphoramidonCultured Endothelial Cells (in vitro)Decreased ET-1 release and increased Big ET-1 release. nih.gov
CGS 26393Human Isolated Bronchi (in vitro)Inhibited contraction induced by Big ET-1 in a concentration-related manner. nih.gov
CGS 26303Human Isolated Bronchi (in vitro)Inhibited contraction induced by Big ET-1 in a concentration-related manner. nih.gov

Methodologies for Studying Big Et 1 1 38 Human in Academic Research

Analytical Techniques for Detection and Quantification

Immunoassays are the most common methods for quantifying Big ET-1 and ET-1 in biological samples like serum, plasma, and cell culture supernatants. nih.govthermofisher.com These techniques rely on the high specificity of antibodies to bind to their target antigens.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay for Big ET-1. The sandwich ELISA format is particularly common. In this setup, a microtiter plate is pre-coated with a polyclonal antibody that captures Big ET-1 from the sample. bmgrp.com A second, monoclonal detection antibody, which is conjugated to an enzyme, binds to a different epitope on the captured Big ET-1, forming a "sandwich". bmgrp.com The addition of a substrate for the enzyme results in a colorimetric change that is proportional to the amount of Big ET-1 present. biocompare.com Commercially available ELISA kits for human Big ET-1 are extensively validated and used in research. bmgrp.combiocompare.comthermofisher.com

Key features of a typical commercial Big ET-1 ELISA kit are summarized in the table below.

FeatureDescription
Assay Type Sandwich ELISA
Sample Types Serum, EDTA plasma, heparin plasma, citrate (B86180) plasma, cell culture supernatant. biocompare.comthermofisher.com
Assay Time Approximately 4-5.5 hours. biocompare.comthermofisher.combio-techne.comnovusbio.com
Detection Range Varies by kit, for example, 0.42-12.85 pg/ml. biocompare.com
Sensitivity (LLOQ) Typically in the low pg/mL range, e.g., 0.086 pg/ml. biocompare.com
Precision Intra-assay and inter-assay coefficients of variation (CV) are generally low (e.g., <5-10%). biocompare.comthermofisher.com
Specificity High specificity for human Big ET-1 (1-38) with minimal cross-reactivity to other related peptides. bmgrp.com

Radioimmunoassay (RIA) is another immunoassay technique that has been used for the detection of endothelins. While highly sensitive, the use of radioactive isotopes has led to a preference for non-radioactive methods like ELISA in many laboratories. However, RIA, often coupled with High-Performance Liquid Chromatography (HPLC), has been instrumental in distinguishing between different endothelin isoforms. nih.gov

Mass spectrometry (MS) offers high specificity and the ability to identify and quantify peptides directly based on their mass-to-charge ratio. This technique is particularly valuable for confirming the identity of peptides identified by immunoassays and for discovering novel peptide fragments. nih.gov

When coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) , MS can resolve and identify different endothelin-related peptides in a complex mixture. nih.gov For instance, HPLC linked to electrospray ionization mass spectrometry (ESI-MS) has been used to confirm that human umbilical vein endothelial cells (HUVECs) in culture produce ET-1 and Big ET-1. nih.gov

Researchers have also used MS to study the cleavage of Big ET-1 by various enzymes. By incubating synthetic Big ET-1 with an enzyme and then analyzing the products with HPLC and MS, specific cleavage sites can be identified. ahajournals.org For example, this approach demonstrated that Matrix Metalloproteinase-2 (MMP-2) cleaves Big ET-1 at the Gly32-Leu33 bond, generating a novel vasoconstrictor peptide, ET-1(1-32). ahajournals.org Similarly, MS was used to show that the Kell blood group protein can cleave Big ET-1 at the Trp21-Val22 site to produce ET-1. ashpublications.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying peptides in biological fluids and has been developed for the analysis of other circulating peptides, providing a methodology that could be applied to Big ET-1 and its metabolites. dntb.gov.ua

In Vitro Experimental Models

In vitro models are indispensable for investigating the cellular and molecular mechanisms of Big ET-1 (1-38) function, its conversion to ET-1, and its effects on various cell types and tissues.

Cultured cell lines provide a controlled and reproducible environment to study the biology of Big ET-1.

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a primary model for studying the production and secretion of Big ET-1 and its conversion to ET-1. ahajournals.orgphysiology.orgmdpi.com Studies have shown that various stimuli, such as cytokines (e.g., oncostatin M) and testosterone, can regulate the production of preproET-1 mRNA and the release of ET-1 from these cells. physiology.orgfrontiersin.org Endothelial cells are known to be the primary source of ET-1. frontiersin.org

Vascular Smooth Muscle Cells (VSMCs): These cells are key targets for ET-1 and are used to study its vasoconstrictor effects. While VSMCs can also produce ET-1, it is at a much lower rate than endothelial cells. frontiersin.org They are crucial for investigating the signaling pathways activated by ET-1, which lead to contraction and proliferation. nih.gov

Fibroblasts and Cardiomyocytes: The endothelin system plays a role in tissue remodeling and cardiac function. Studies involving these cell types help elucidate the effects of endothelins on fibrosis and cardiac hypertrophy. biocompare.com In cardiomyocytes, ET-1 can trigger the production of connective tissue growth factor, a mediator of fibrosis. nih.gov

Immune Cells: Immune cells, including macrophages and T-lymphocytes, can be a source of cytokines that regulate ET-1 production in endothelial cells. physiology.org Furthermore, cells like macrophages and dendritic cells can also produce ET-1 themselves, implicating the peptide in inflammatory processes. nih.gov

Recombinant Cell Lines: Cell lines like Chinese Hamster Ovary (CHO) cells have been genetically engineered to express components of the endothelin system, such as the ETA receptor and endothelin-converting enzyme (ECE-1). ahajournals.org These models are valuable for studying the specifics of Big ET-1 processing and for screening potential ECE inhibitors. ahajournals.org

Primary cells are isolated directly from tissues and are often considered to more accurately reflect the physiology of cells in vivo compared to immortalized cell lines. Primary cultures of human endothelial cells, such as HUVECs, are extensively used. ahajournals.org These cells have been instrumental in demonstrating that the conversion of Big ET-1 to ET-1 can occur within intracellular storage granules called Weibel-Palade bodies, suggesting a regulated pathway for ET-1 release. ahajournals.org

These models bridge the gap between single-cell studies and whole-organism research, allowing for the investigation of Big ET-1 in a more integrated physiological context.

Isolated Arteries: Perfused rat mesenteric arteries, for example, have been used to study the vasoconstrictor effects of Big ET-1 and its cleavage products. ahajournals.org In these experiments, the peptide is introduced into the perfusate, and changes in vascular tone are measured. This model was critical in demonstrating that the conversion of Big ET-1 by MMP-2 to ET-1(1-32) was more prominent in arteries without an endothelium, suggesting that in vascular smooth muscle, where ECE activity is lower, MMP-2 may be a key enzyme for Big ET-1 processing. ahajournals.org

Perfused Hearts: Isolated and perfused heart models are used to study the cardiac effects of endothelins, including their impact on contractility and coronary vascular tone.

Ex Vivo Human Vessel Perfusion: Advanced systems allow for the perfusion of isolated human vessel segments, such as umbilical arteries. nih.gov These models provide a highly relevant environment for studying interactions with the human endothelium under controlled flow conditions, which is a significant advantage over static cell culture. nih.goveur.nl

The table below summarizes the application of various in vitro models in Big ET-1 research.

Model TypeExamplesKey Research Applications
Cell Lines HUVECs, VSMCs, CHO cellsStudying gene expression, peptide secretion, signaling pathways, and enzymatic conversion. physiology.orgfrontiersin.orgahajournals.org
Primary Cultures Primary HUVECsInvestigating subcellular localization of enzymes and peptides, regulated secretion pathways. ahajournals.org
Organ/Tissue Models Perfused rat mesenteric arteries, isolated human vesselsAssessing direct physiological effects (e.g., vasoconstriction), studying tissue-level peptide processing. ahajournals.orgnih.gov

In Vivo Animal Models

Animal models are indispensable for studying the complex, systemic effects of the endothelin system in a living organism. Genetic manipulation and the induction of disease states in these models have provided invaluable insights into the function of Big ET-1 (1-38) and its conversion to the active Endothelin-1 (B181129) (ET-1).

Genetically engineered animal models, primarily mice, have been instrumental in dissecting the roles of various components of the endothelin system. ahajournals.org These models involve either the overexpression (transgenic) or the deletion (knockout) of genes encoding for endothelins, their receptors, or the enzymes responsible for their conversion.

Homozygous knockout of the ET-1 gene results in neonatal lethality due to severe craniofacial and cardiovascular malformations, highlighting the critical role of ET-1 in embryonic development. ahajournals.orgnih.gov To overcome this, tissue-specific knockout models have been developed. For instance, mice with an endothelial cell-specific disruption of the ET-1 gene exhibit significantly lower blood pressure, underscoring the importance of endothelial-derived ET-1 in maintaining basal vascular tone. nih.govresearchgate.netnih.gov

Transgenic mice that overexpress ET-1 in endothelial cells develop systemic hypertension, vascular remodeling, and endothelial dysfunction. ahajournals.org Interestingly, some models of ET-1 overexpression lead to renal damage and salt-dependent hypertension with age. ahajournals.org

Knockout models for the endothelin-converting enzymes (ECEs) have also been generated. ECE-1 knockout mice exhibit developmental defects in neural crest-derived tissues, affecting craniofacial structures and the cardiovascular system. nih.gov ECE-2 knockout mice, on the other hand, show abnormal responses to morphine and altered levels of certain neuropeptides in the spinal cord. bmgrp.com

Models with targeted disruption of the endothelin receptors (ET-A and ET-B) have further clarified their distinct roles. ET-A receptor knockout mice also display craniofacial and cardiovascular defects, while ET-B receptor knockout mice are associated with Hirschsprung disease and salt-sensitive hypertension. pnas.org Cardiomyocyte-specific knockout of the ET-A receptor, however, results in mice with normal cardiac function and an unaltered hypertrophic response to certain stressors. nih.gov

Model TypeGene ManipulatedKey Phenotype/Finding
KnockoutEndothelin-1 (ET-1)Homozygous knockout is neonatally lethal due to craniofacial and cardiovascular defects. ahajournals.orgnih.gov
Conditional KnockoutEndothelial Cell-Specific ET-1Results in lower mean blood pressure, indicating a role in maintaining basal vascular tone. nih.govresearchgate.netnih.gov
TransgenicEndothelial Cell-Specific ET-1 OverexpressionInduces systemic hypertension, vascular remodeling, and endothelial dysfunction. ahajournals.org
KnockoutEndothelin-Converting Enzyme-1 (ECE-1)Leads to developmental defects in neural crest-derived tissues. nih.gov
KnockoutEndothelin-Converting Enzyme-2 (ECE-2)Results in abnormal responses to morphine and altered spinal cord neuropeptide levels. bmgrp.com
KnockoutEndothelin Receptor A (ET-A)Causes craniofacial and cardiovascular developmental abnormalities. pnas.org
KnockoutEndothelin Receptor B (ET-B)Associated with Hirschsprung disease and salt-sensitive hypertension. pnas.org

The endothelin system, including the generation of ET-1 from Big ET-1 (1-38), is implicated in a variety of pathological conditions. Animal models that mimic these diseases are crucial for understanding the role of the endothelin pathway and for testing potential therapeutic interventions.

Fibrosis: In models of kidney fibrosis, such as unilateral ureteral obstruction (UUO), knockout of ECE-1 or endothelial-derived ET-1 has been shown to ameliorate the condition. nih.gov These models demonstrate reduced fibroblast accumulation and myofibroblast formation. nih.gov Similarly, in animal models of lung fibrosis, often induced by agents like bleomycin, there is evidence of increased ET-1 expression. researchgate.netmdpi.com Transgenic mice with lung-specific overexpression of ET-1 spontaneously develop chronic lung inflammation and fibrosis. researchgate.net

Inflammation: The role of the endothelin system in inflammation is studied using various models. For instance, in models of bacterial meningitis, increased levels of ET-1 in the cerebrospinal fluid are observed, contributing to inflammation and breakdown of the blood-brain barrier. youtube.com The canine macrophage cell line DH82 has been shown to increase its production of both ET-1 and Big ET-1 in response to bacterial lipopolysaccharide (LPS), providing an in vitro model for studying the inflammatory response. osti.gov

Organ Injury: Stereotaxic injection of ET-1 into the internal capsule of rats is used to create a model of subcortical ischemic stroke, also known as a capsular infarct. nih.govnih.gov This model allows for the study of white matter injury and resulting sensorimotor deficits. nih.govnih.gov In the context of cardiovascular disease, ET-1 is implicated in the pathogenesis of pulmonary arterial hypertension (PAH). nih.govahajournals.org Animal models of PAH consistently show elevated plasma and lung tissue levels of ET-1. nih.govahajournals.org

DiseaseAnimal/Cell ModelMethod of InductionKey Findings Related to the Endothelin System
Kidney FibrosisMiceUnilateral Ureteral Obstruction (UUO)Knockout of ECE-1 or endothelial ET-1 reduces fibrosis, fibroblast accumulation, and myofibroblast formation. nih.gov
Lung FibrosisMiceBleomycin administration or lung-specific ET-1 overexpressionIncreased ET-1 expression is observed. Transgenic overexpression of ET-1 leads to spontaneous inflammation and fibrosis. researchgate.netmdpi.com
Inflammation (Meningitis)Rats/In vitro cell culturesBacterial infection/LPS stimulationElevated ET-1 levels in cerebrospinal fluid contribute to inflammation. Macrophages increase ET-1 and Big ET-1 production in response to LPS. youtube.comosti.gov
Organ Injury (Stroke)RatsStereotaxic injection of ET-1 into the internal capsuleInduces a subcortical ischemic stroke, allowing for the study of white matter damage and functional deficits. nih.govnih.gov
Pulmonary Arterial Hypertension (PAH)Various animal modelsMonocrotaline, hypoxia, etc.Elevated plasma and lung tissue levels of ET-1 are consistently observed. nih.govahajournals.org

Molecular Biology and Genetic Techniques

At the cellular and molecular level, a range of techniques are employed to investigate the regulation of Big ET-1 (1-38) expression and its conversion to ET-1.

Gene silencing techniques, such as RNA interference (RNAi) using small hairpin RNA (shRNA), allow for the targeted knockdown of specific genes. This has been applied to the endothelin system to study the effects of reduced expression of key components. For example, lentiviral vectors delivering shRNA targeting ECE-1 have been used in a rat model of pulmonary hypertension, resulting in improvements in hemodynamic and histopathological parameters. nih.gov

Conversely, overexpression studies are used to examine the consequences of increased levels of endothelin system components. This is often achieved by introducing the gene of interest, such as the one for human preproendothelin-1, into cells or animals using viral vectors (e.g., adenovirus) or by creating transgenic animals with the gene under the control of a specific promoter (e.g., the Tie-2 promoter for endothelium-restricted expression). ahajournals.orgahajournals.orgnih.gov These studies have demonstrated that overexpression of preproendothelin-1 can lead to systemic hypertension and vascular remodeling. ahajournals.orgahajournals.orgnih.gov

To understand how the expression of the endothelin-1 gene (EDN1), which encodes for the precursor of Big ET-1 (1-38), is regulated at the transcriptional level, reporter gene assays are commonly used. In these assays, the promoter region of the EDN1 gene is cloned into a plasmid upstream of a reporter gene, such as luciferase. scispace.com This construct is then introduced into cells, and the activity of the promoter is quantified by measuring the expression of the reporter gene (e.g., by measuring light output in a luciferase assay). nih.govscispace.com

These assays have been instrumental in identifying transcription factors and signaling pathways that regulate EDN1 expression in response to various stimuli, such as hypoxia, shear stress, and signaling molecules like angiotensin II. nih.govpnas.orgscispace.com For example, studies using luciferase reporter constructs have shown that the rat endothelin-1 promoter is highly active in endothelial cells and its activity can be modulated by angiotensin II. scispace.com

Protein-Ligand Interaction and Enzyme Activity Assays

A variety of biochemical assays are available to measure the levels of Big ET-1 (1-38) and to study the activity of the enzymes that process it. Sandwich-type enzyme immunoassays (EIAs) or enzyme-linked immunosorbent assays (ELISAs) have been developed for the specific and sensitive quantification of Big ET-1 (1-38) in plasma and cell culture supernatants. nih.govbmgrp.comibl-japan.co.jpnih.gov These assays typically use two antibodies that bind to different epitopes on the Big ET-1 (1-38) molecule, providing high specificity. nih.govibl-japan.co.jp

The activity of endothelin-converting enzymes can be studied in vitro by incubating the enzyme with its substrate, Big ET-1 (1-38), and then measuring the production of ET-1. Live-cell assays have also been developed to study ECE activity in a more physiological context. One such assay uses a recombinant cell line that expresses the ET-A receptor and a luciferase reporter gene. When these cells are engineered to also express ECE-1 and preproendothelin-1, the conversion of Big ET-1 (1-38) to ET-1 can be monitored by the activation of the ET-A receptor and the subsequent production of a light signal.

Future Directions and Emerging Research Avenues for Big Et 1 1 38 Human

Identification of Novel Processing Enzymes and Pathways for BIG ET-1 (1-38)

The conversion of Big ET-1 to mature, biologically active endothelin peptides is a critical regulatory step. While Endothelin-Converting Enzymes (ECEs) are the canonical processors, evidence strongly supports the existence of alternative, physiologically relevant pathways.

The classical pathway involves the cleavage of the Trp-21-Val-22 bond of Big ET-1 by membrane-bound zinc metalloproteases, primarily ECE-1 and ECE-2, to generate the 21-amino acid peptide, ET-1 (1-21). portlandpress.comelsevierpure.com However, studies in mice lacking both ECE-1 and ECE-2 revealed that levels of mature endothelin peptides were only reduced by approximately one-third, indicating that other enzymes are significant contributors to endothelin synthesis. researchgate.net

Future research is focused on identifying and characterizing these novel processing enzymes and their resulting products. Several alternative pathways are under investigation:

Chymase-Dependent Processing: Mast cell and vascular smooth muscle chymases can cleave Big ET-1 to generate not only the conventional ET-1 (1-21) but also a novel 31-amino acid peptide, ET-1 (1-31), through cleavage at the Tyr31-Gly32 bond. portlandpress.comnih.gov This ET-1 (1-31) can then be further processed to ET-1 (1-21) by neprilysin. nih.govnih.gov

Matrix Metalloproteinase (MMP) Cleavage: MMP-2 has been identified as another enzyme capable of processing Big ET-1, generating a distinct ET-1 (1-32) isoform by cleaving the Gly32-Leu33 bond. portlandpress.com

Other Endopeptidases: A secreted, non-ECE metalloprotease has also been implicated in the conversion of Big ET-1, though its specific identity and contribution require further characterization. qiagen.comnih.gov

The discovery of these alternative pathways suggests a more complex regulation of endothelin bioactivity than previously understood. The generation of different isoforms (ET-1 (1-31), ET-1 (1-32)) may lead to distinct physiological effects, representing a key area for future investigation.

Enzyme ClassSpecific Enzyme(s)Cleavage Site on Big ET-1Primary Product(s)
Endothelin-Converting Enzymes ECE-1, ECE-2Trp-21 - Val-22ET-1 (1-21)
Serine Proteases Mast Cell ChymaseTyr-31 - Gly-32ET-1 (1-31)
Matrix Metalloproteinases MMP-2Gly-32 - Leu-33ET-1 (1-32)
Other Metalloproteases Neprilysin (secondary processing)N/A (cleaves ET-1 (1-31))ET-1 (1-21)

This table summarizes the known and emerging enzymatic pathways for the processing of Big ET-1 (1-38).

Characterization of Direct Biological Activities of BIG ET-1 (1-38) (Human) Beyond Precursor Role

While Big ET-1 is considered to have low intrinsic biological activity compared to ET-1, this view is being re-evaluated. frontiersin.org In some in vivo human studies, Big ET-1 induced increases in blood pressure and coronary constriction comparable to ET-1, suggesting highly efficient local conversion at or near the receptor site. ahajournals.org However, the possibility of direct, albeit weaker, activity cannot be entirely dismissed.

An emerging area of research is to determine if Big ET-1 itself can bind to endothelin receptors or other novel receptors to elicit a biological response, independent of its conversion. It has been noted that while no specific "Big ET-1 receptors" have been characterized, the peptide exhibits vasoconstrictive properties that are blocked by ECE inhibitors, strongly supporting the necessity of conversion for its primary effects. ahajournals.orglktlabs.com

Despite its low direct activity, the elevated plasma levels of Big ET-1 in pathological states like non-small cell lung cancer and its role as a negative prognostic factor suggest it is more than a passive bystander. nih.gov In the tumor microenvironment, for instance, locally high concentrations of Big ET-1 could potentially contribute to signaling, even if its receptor affinity is low. researchgate.netaacrjournals.org Future studies must aim to dissect the effects of local conversion from any intrinsic activity of the precursor peptide itself.

Unraveling Complex Receptor Signaling Networks and Cross-Talk with Other Pathways

The biological effects of the endothelin system are mediated through two G protein-coupled receptors, ET-A and ET-B, which are activated by the processed forms of Big ET-1. nih.govnih.gov Understanding the signaling cascade initiated by Big ET-1's products is crucial, as is exploring potential direct modulation of these pathways by the precursor.

ET-A Receptor Signaling: Primarily located on vascular smooth muscle cells, ET-A receptor activation leads to potent and sustained vasoconstriction and cell proliferation. researchgate.netguidetopharmacology.org

ET-B Receptor Signaling: Located on both endothelial and smooth muscle cells, ET-B receptors have a dual role. On endothelial cells, they mediate vasodilation via the release of nitric oxide and prostacyclin and are crucial for the clearance of circulating ET-1. researchgate.netfrontiersin.org On smooth muscle cells, they can contribute to vasoconstriction. guidetopharmacology.org

Activation of these receptors triggers multiple downstream pathways, including the activation of phospholipase C, leading to increased intracellular calcium, and the stimulation of the MAPK and PI3K/AKT pathways. nih.govphysiology.org

A significant area of ongoing research is the extensive cross-talk between the endothelin axis and other major signaling systems:

Renin-Angiotensin-Aldosterone System (RAAS): Angiotensin II is a potent stimulator of preproET-1 gene expression, directly linking the RAAS to endothelin production. nih.gov

Nitric Oxide (NO) Pathway: There is a critical counter-regulatory relationship where ET-B receptor activation stimulates NO release, while NO, in turn, can inhibit ET-1 synthesis and release. nih.gov

Future research will focus on whether Big ET-1 can directly interact with these receptors or their associated signaling complexes, potentially acting as a biased agonist or an allosteric modulator, thereby influencing the ultimate cellular response.

Investigation of Post-Translational Modifications (beyond proteolysis) Affecting BIG ET-1 (1-38) Function

Proteolytic cleavage is the most well-characterized post-translational modification (PTM) of Big ET-1. researchgate.net However, like most peptides, Big ET-1 and its precursors are potential substrates for a wide array of other PTMs that could profoundly impact their function. frontiersin.org This area remains largely unexplored and represents a significant frontier in endothelin biology.

Future investigations will need to explore how various PTMs might regulate Big ET-1's fate and function:

Phosphorylation: The addition of phosphate (B84403) groups could alter the conformation of Big ET-1, potentially influencing its recognition and cleavage by processing enzymes like ECEs or chymases.

Glycosylation: The attachment of sugar moieties to the precursor, pro-endothelin-1, could affect its proper folding, stability, and trafficking through the secretory pathway. nih.gov

Acetylation and Methylation: These modifications could alter the peptide's stability, half-life, or its interaction with other proteins.

Identifying whether these PTMs occur on Big ET-1 in vivo and determining the "writer" and "eraser" enzymes that regulate them will be essential. Such modifications could represent novel regulatory checkpoints in the endothelin system, providing new targets for therapeutic intervention.

Elucidation of Specific Roles in Novel Physiological and Pathophysiological Contexts (at the molecular and cellular level)

The endothelin axis is implicated in a growing list of pathologies, and a key future direction is to define the specific role of Big ET-1 within these disease contexts, moving beyond its use simply as a biomarker.

Pathophysiological ContextPotential Role of Big ET-1 / Processing
Cancer Elevated Big ET-1 is a negative prognostic factor in some cancers. nih.gov It may contribute to a pro-tumorigenic microenvironment through local conversion to ET-1, stimulating proliferation, angiogenesis, and invasion. researchgate.netaacrjournals.orgmdpi.com
Fibrosis (Pulmonary, Renal) The ET-1 axis is a powerful driver of fibroblast proliferation and extracellular matrix deposition. Dysregulated local conversion of Big ET-1 may be a key factor in fibrotic remodeling. nih.gov
Infectious Diseases / Sepsis ET-1 is increasingly recognized as a pro-inflammatory cytokine. nih.gov The dynamics of Big ET-1 processing by immune cells like macrophages could influence the inflammatory response during infection.
Neuroinflammation The endothelin system is present in the central nervous system. nih.gov Altered Big ET-1 processing in glial cells or neurons could contribute to neuroinflammatory processes and changes in blood-brain barrier permeability.

Future research must utilize advanced molecular and cellular techniques to probe these contexts. Key questions include: Is the expression of specific processing enzymes (e.g., chymase, MMPs) altered in these disease states, leading to a shift in the type of endothelin peptides produced? Does Big ET-1 accumulate in specific tissue microenvironments? Does it directly interact with extracellular matrix components or cell surface proteins other than endothelin receptors?

Development of Advanced Research Tools for Studying BIG ET-1 (1-38) Dynamics and Interactions

Progress in understanding the nuanced roles of Big ET-1 is contingent upon the development of more sophisticated research tools. Standard ELISAs are effective for measuring total Big ET-1 concentrations but cannot distinguish between the precursor and its various processed forms or provide spatial and temporal information. peaktekhplc.combmgrp.com

Emerging research avenues will rely on the creation and application of:

Advanced Mass Spectrometry: To precisely identify and quantify the different endothelin isoforms (ET-1 (1-21), ET-1 (1-31), ET-1 (1-32)) generated from Big ET-1 in tissues and biological fluids.

High-Resolution Imaging: Development of molecular probes and biosensors (e.g., FRET-based) to visualize the cleavage of Big ET-1 in real-time within specific subcellular compartments (like secretory vesicles) or at the cell surface. frontiersin.orgnih.gov

CRISPR/Cas9 Gene Editing: To create cell and animal models with specific mutations in the EDN1 gene that render the resulting Big ET-1 resistant to cleavage by certain enzymes. This would allow for the definitive study of specific processing pathways.

Computational and Systems Biology Models: To integrate kinetic data on Big ET-1 synthesis, processing by multiple enzymes, receptor binding, and clearance to simulate how the system behaves in both health and disease.

Novel Affinity Reagents: Development of highly specific antibodies or aptamers that can recognize and differentiate between Big ET-1 and its various C-terminal fragments, enabling more precise immunohistochemical and affinity-based studies.

These advanced tools will be indispensable for moving beyond correlational studies and establishing the precise causative roles of Big ET-1 and its diverse processing pathways in physiology and pathophysiology.

Q & A

How can researchers formulate a PICOT-compliant research question to investigate BIG ET-1 (1-38) (HUMAN)'s role in vascular pathophysiology?

Level : Basic
Methodological Answer :
Use the PICOT framework to structure the question:

  • P (Population): Define the biological model (e.g., human endothelial cells, animal models).
  • I (Intervention): Specify BIG ET-1 (1-38) administration (dose, frequency, delivery method).
  • C (Comparison): Include controls (e.g., vehicle-only groups or wild-type vs. ET receptor-knockout models).
  • O (Outcome): Quantify endpoints like vasoconstriction, nitric oxide levels, or gene expression changes.
  • T (Time): Define the study duration (acute vs. chronic exposure).
    Example: "In hypertensive rat models (P), does BIG ET-1 (1-38) infusion at 10 nM/hour (I) compared to saline (C) reduce endothelial nitric oxide synthase activity (O) over 4 weeks (T)?" .

What experimental design considerations ensure reproducibility in BIG ET-1 (1-38) (HUMAN) bioactivity assays?

Level : Basic
Methodological Answer :

  • Standardization : Use validated endothelin receptor binding protocols with controlled buffer conditions (pH 7.4, 25°C) .
  • Replicates : Include triplicate measurements for dose-response curves and account for inter-assay variability.
  • Reference Standards : Compare results to commercially available BIG ET-1 reference materials.
  • Data Reporting : Document raw data, normalization methods, and statistical thresholds (e.g., p < 0.05) in supplementary files .

How should researchers resolve contradictions in reported BIG ET-1 (1-38) (HUMAN) receptor binding affinities across studies?

Level : Advanced
Methodological Answer :

  • Meta-Analysis : Systematically compare methodologies (e.g., radioligand vs. fluorescence-based assays) and adjust for variables like temperature or competing ligands .
  • Replication Studies : Repeat conflicting experiments using identical conditions (e.g., 0.5% BSA in assay buffer).
  • Sensitivity Analysis : Test whether small changes in BIG ET-1 concentration (e.g., ±10%) significantly alter binding kinetics .
  • Collaborative Validation : Share protocols via platforms like Protocols.io to harmonize methods .

What statistical approaches are optimal for analyzing BIG ET-1 (1-38) (HUMAN) dose-response relationships in vascular studies?

Level : Advanced
Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 values .
  • ANOVA with Post-Hoc Tests : Compare multiple dose groups (e.g., 1 nM, 10 nM, 100 nM) while controlling for Type I errors .
  • Time-Series Analysis : For longitudinal studies, use mixed-effects models to account for repeated measurements .
  • Power Analysis : Predefine sample sizes to ensure detection of ≥20% effect sizes (α = 0.05, power = 0.8) .

How to design a longitudinal study assessing BIG ET-1 (1-38) (HUMAN)'s role in endothelial dysfunction?

Level : Advanced
Methodological Answer :

  • Population : Use a genetically diverse animal cohort to mimic human variability .
  • Intervention : Administer BIG ET-1 (1-38) via osmotic pumps for sustained delivery .
  • Outcome Measures : Combine functional (e.g., blood pressure monitoring) and molecular endpoints (e.g., ET-1 receptor mRNA quantification) .
  • Ethical Compliance : Adhere to guidelines for humane endpoints and minimize subject numbers via adaptive design .

What ethical frameworks govern the use of human-derived BIG ET-1 (1-38) in experimental models?

Level : Basic
Methodological Answer :

  • Informed Consent : Ensure human tissue sources (e.g., endothelial cells) are obtained with IRB-approved protocols .
  • Data Anonymization : Strip identifiers from donor metadata in publications.
  • Biosafety : Follow BSL-2 guidelines for handling peptide solutions .
  • Conflict Disclosure : Report funding sources or institutional affiliations that may bias results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.